(5-Tert-butyl-2-cyclopropoxyphenyl)(methyl)sulfane
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Overview
Description
(5-Tert-butyl-2-cyclopropoxyphenyl)(methyl)sulfane is an organic compound characterized by a tert-butyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-cyclopropoxyphenyl)(methyl)sulfane typically involves the reaction of 5-tert-butyl-2-cyclopropoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-2-cyclopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5-Tert-butyl-2-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-2-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The tert-butyl and cyclopropoxy groups can influence the compound’s reactivity and binding affinity, while the methylsulfane group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-methoxybenzoic acid: Similar in structure but contains a methoxy group instead of a cyclopropoxy group.
5-tert-Butyl-2-methoxyphenylboronic acid: Contains a boronic acid group instead of a methylsulfane group.
5-tert-Butyl-2-methyl-benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a methylsulfane group.
Uniqueness
(5-Tert-butyl-2-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C14H20OS |
---|---|
Molecular Weight |
236.37 g/mol |
IUPAC Name |
4-tert-butyl-1-cyclopropyloxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C14H20OS/c1-14(2,3)10-5-8-12(13(9-10)16-4)15-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 |
InChI Key |
PZUIHBXHAIABNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)SC |
Origin of Product |
United States |
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